

what is Diuron-d6 and its chemical structure

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Compound of Interest

Compound Name: *Diuron-d6*

Cat. No.: *B030451*

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An In-depth Technical Guide to **Diuron-d6**

Introduction

Diuron-d6 is the deuterated analogue of Diuron, a phenylurea herbicide.[1] In analytical chemistry, particularly in environmental and agricultural testing, **Diuron-d6** serves as a crucial internal standard for the accurate quantification of Diuron.[2][3] Its chemical and physical properties are nearly identical to those of Diuron, but its increased mass allows for clear differentiation in mass spectrometry-based analyses. This guide provides a comprehensive overview of **Diuron-d6**, including its chemical structure, properties, and applications, with a focus on its use in experimental settings.

Chemical Identity and Structure

Diuron-d6 is structurally identical to Diuron, with the exception that the six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling results in a mass shift of +6 compared to the unlabeled compound.[2]

IUPAC Name: 3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea[4]

Synonyms: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea-d6, DCMC-d6[4][5]

Caption: Chemical Structure of **Diuron-d6**

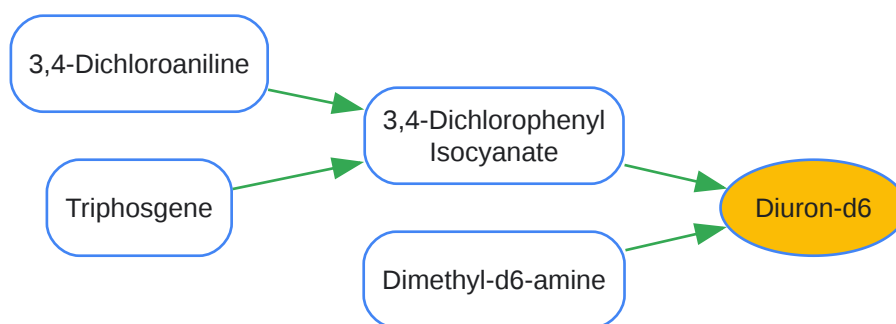
Physical and Chemical Properties

The key physical and chemical properties of **Diuron-d6** are summarized in the table below. These properties are primarily computed values.

Property	Value	Source
Molecular Formula	C ₉ H ₄ D ₆ Cl ₂ N ₂ O	[6]
Molecular Weight	239.13 g/mol	[4][7]
Exact Mass	238.0546788 Da	[7]
CAS Number	1007536-67-5	[5][7]
XLogP3	2.7	[7]
InChI Key	XMTQQYYKAHVGBJ-WFGJKAKNSA-N	[2]
SMILES	<chem>[2H]C([2H])([2H])N(C(=O)Nc1ccc(Cl)c(Cl)c1)C([2H])([2H])[2H]</chem>	[2]
Format	Neat (solid) or in solution	[2][8]
Storage Temperature	Refrigerator or Room Temperature	[5][8][9]

Synthesis Pathway

While specific literature detailing the synthesis of **Diuron-d6** is not readily available, its synthesis can be logically inferred from the established methods for producing unlabeled Diuron.[10][11] The process involves a two-step reaction. First, 3,4-dichloroaniline is reacted with triphosgene (a safer substitute for phosgene) to form the intermediate 3,4-dichlorophenyl isocyanate.[10] This intermediate is then reacted with deuterated dimethylamine (dimethyl-d6-amine) to yield the final product, **Diuron-d6**.



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Caption: Logical Synthesis Pathway of **Diuron-d6**

Applications in Research

The primary application of **Diuron-d6** is as an internal standard for the quantitative analysis of Diuron in various matrices, particularly environmental samples like water and sewage sludge. [2][3][12] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[13]

Experimental Protocols

Quantification of Diuron in Water Samples using SBSE-LC-MS/MS

This protocol describes a method for the determination of Diuron in water samples using Stir Bar Sorptive Extraction (SBSE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with **Diuron-d6** used as an internal standard.[5][7]

6.1.1 Materials and Reagents

- **Diuron-d6** internal standard solution
- PDMS-coated stir bars (e.g., 20 mm length, 0.5 mm film thickness)[7]
- Methanol (MeOH), Acetonitrile (ACN), Chloroform
- Formic Acid

- Ultrapure water
- Sodium Chloride (NaCl)
- Glass vials with screw caps

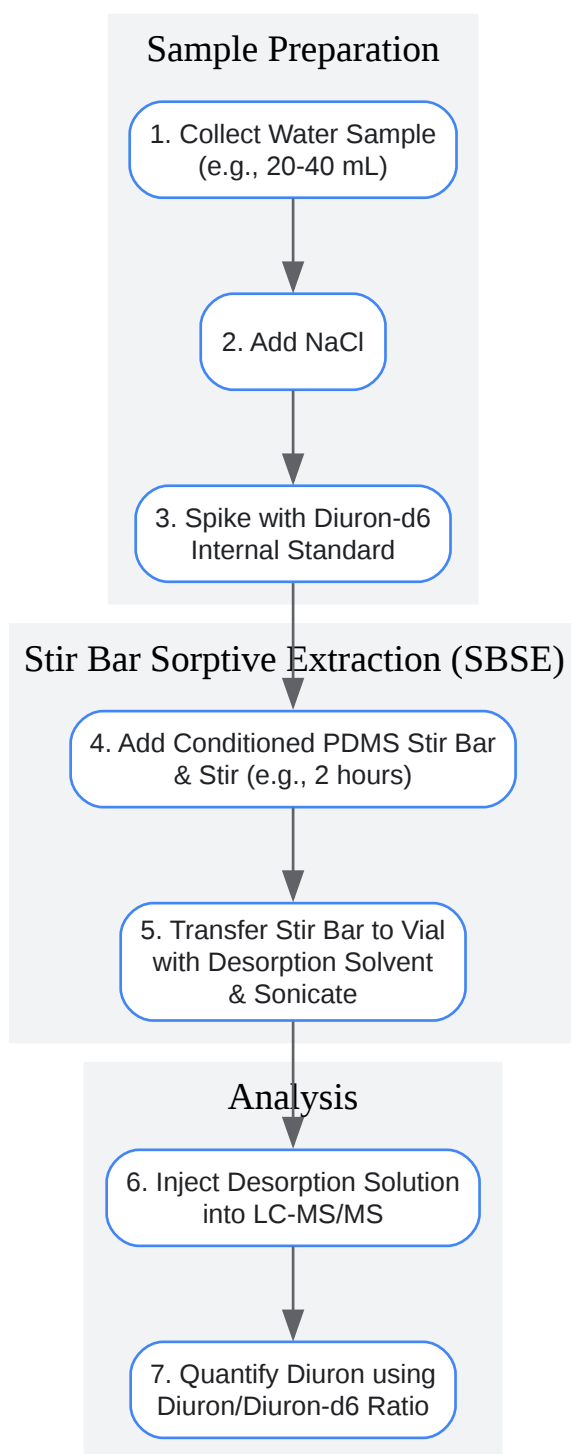
6.1.2 SBSE Procedure

- **Stir Bar Conditioning:** Before first use, immerse the PDMS stir bar in a 50:50 (v/v) mixture of methanol/chloroform for 30 minutes in an ultrasonic bath. Dry with a lint-free tissue.[\[7\]](#)
- **Sample Preparation:** Place a 20-40 mL aliquot of the water sample into a glass vial. Add NaCl (e.g., 2.0 g for a 20 mL sample) to increase the ionic strength of the sample, which can improve extraction efficiency.[\[5\]](#)
- **Spiking:** Add a known concentration of **Diuron-d6** internal standard to the water sample.
- **Extraction:** Place the conditioned stir bar into the vial and stir for a predetermined time (e.g., 2 hours) at room temperature.[\[8\]](#)
- **Desorption:** After extraction, remove the stir bar with clean forceps, dry it with a lint-free tissue, and place it in a smaller vial (e.g., 1.5 mL). Add 200 µL of a desorption solvent (e.g., 50:50 v/v methanol/acetonitrile) and sonicate for 10-15 minutes.[\[5\]](#)[\[7\]](#)
- **Analysis:** The desorption solution is then transferred to an autosampler vial for LC-MS/MS analysis.

6.1.3 LC-MS/MS Parameters (Example)

- **LC System:** Agilent 1100 or similar[\[5\]](#)
- **Column:** Atlantis T3 Waters (100 mm x 2.1 mm, 3 µm) or equivalent[\[5\]](#)
- **Mobile Phase A:** Water with 0.1% Formic Acid
- **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid

- Gradient: A typical gradient would start at a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes.
- MS System: Triple quadrupole mass spectrometer (e.g., API 4000, AB Sciex)[5]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for both Diuron and **Diuron-d6** would be monitored.

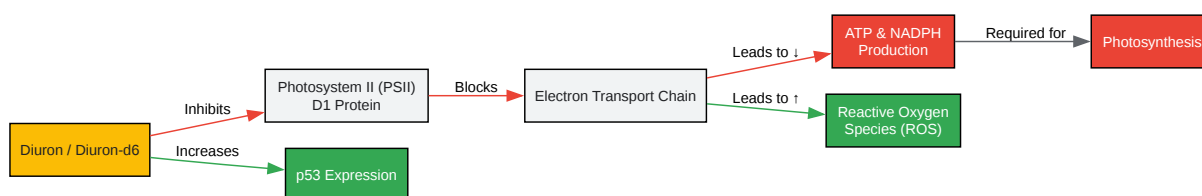


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Caption: Workflow for Diuron Analysis using **Diuron-d6**

Biological Activity and Signaling

Although **Diuron-d6** is primarily used as an analytical standard, its biological activity is expected to be identical to that of unlabeled Diuron. Diuron is a herbicide that acts by inhibiting photosynthesis in plants.[1] Specifically, it blocks the plastoquinone binding site on the D1 protein of photosystem II (PSII), thereby interrupting the electron transport chain. This blockage prevents the formation of ATP and NADPH, which are essential for carbon fixation.[1] The inhibition of electron transport can also lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. In some cell lines, Diuron has been shown to increase the expression of the tumor suppressor protein p53.[1]



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Caption: Biological Action of Diuron

Safety and Handling

Diuron-d6 should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed and is suspected of causing cancer.[4][7] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.

Hazard Statement	GHS Code	Classification
H302	Warning	Harmful if swallowed
H351	Warning	Suspected of causing cancer
H373	Warning	May cause damage to organs through prolonged or repeated exposure
H410	Warning	Very toxic to aquatic life with long lasting effects

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